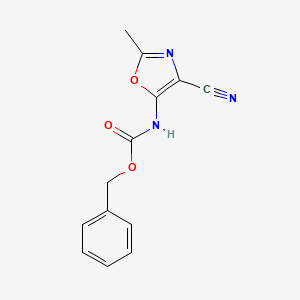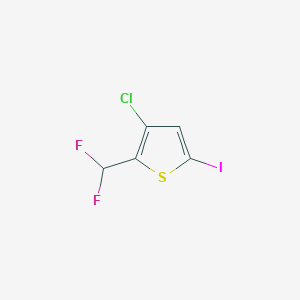![molecular formula C10H11N B15308662 (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a complex organic compound that belongs to the class of aziridines fused with isoquinoline. This compound is characterized by its unique three-membered aziridine ring fused to an isoquinoline structure, which imparts distinct chemical and physical properties. The stereochemistry of the compound is defined by the (8aS) configuration, indicating the specific spatial arrangement of atoms around the aziridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing both aziridine and isoquinoline moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For instance, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) can promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings.
化学反应分析
Types of Reactions
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aziridine derivatives.
科学研究应用
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects. The isoquinoline moiety may also interact with various receptors and enzymes, modulating their activity and contributing to the compound’s overall pharmacological profile.
相似化合物的比较
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to isoquinoline but with the nitrogen atom at a different position.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in the second position of the benzene ring.
Aziridine: A simple three-membered ring containing one nitrogen atom, which is a key structural component of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline.
Uniqueness
This compound is unique due to its fused aziridine-isoquinoline structure, which imparts distinct chemical reactivity and biological activity. The specific stereochemistry (8aS) further differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall pharmacological properties.
属性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
(8aS)-1,3,8,8a-tetrahydroazirino[1,2-b]isoquinoline |
InChI |
InChI=1S/C10H11N/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10H,5-7H2/t10-,11?/m0/s1 |
InChI 键 |
HWXLNBLDZNGYNK-VUWPPUDQSA-N |
手性 SMILES |
C1[C@H]2CN2CC3=CC=CC=C31 |
规范 SMILES |
C1C2CN2CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)






